molecular formula C8H7BrN2O2 B6210830 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388041-64-2

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

カタログ番号 B6210830
CAS番号: 1388041-64-2
分子量: 243.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (6-BMO-2,3-DHBz) is a heterocyclic compound of the benzodiazepine family. It is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been studied for its potential therapeutic applications, such as for the treatment of anxiety, depression, and insomnia. In addition, 6-BMO-2,3-DHBz has been used as a reagent in organic synthesis and as a starting material for the synthesis of other benzodiazepines.

科学的研究の応用

6-BMO-2,3-DHBz has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and sedative properties in pre-clinical studies. In addition, the compound has been studied for its potential use as a treatment for insomnia, epilepsy, and addiction. 6-BMO-2,3-DHBz has also been studied for its potential use as an anti-inflammatory agent.

作用機序

The mechanism of action of 6-BMO-2,3-DHBz is thought to involve the activation of the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor leads to the inhibition of neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and sedative properties of 6-BMO-2,3-DHBz.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMO-2,3-DHBz have been studied extensively. The compound has been shown to produce anxiolytic, antidepressant, and sedative effects in pre-clinical studies. In addition, 6-BMO-2,3-DHBz has been shown to produce anti-inflammatory and analgesic effects in animal models.

実験室実験の利点と制限

The advantages of using 6-BMO-2,3-DHBz in laboratory experiments include its availability and low cost. The compound is commercially available and is relatively inexpensive. In addition, 6-BMO-2,3-DHBz is relatively stable and can be stored for long periods of time. The main limitation of using 6-BMO-2,3-DHBz in laboratory experiments is its potential toxicity. The compound has been shown to produce toxic effects in animal models and should be used with caution.

将来の方向性

The potential applications of 6-BMO-2,3-DHBz are vast and there are many possible future directions for research. These include further studies on the compound’s therapeutic potential, such as for the treatment of anxiety, depression, and insomnia. In addition, further research into the compound’s anti-inflammatory and analgesic effects is warranted. Further studies on the compound’s mechanism of action and its potential toxicity are also needed. Finally, further research into the use of 6-BMO-2,3-DHBz in organic synthesis and drug discovery is needed.

合成法

The synthesis of 6-BMO-2,3-DHBz typically begins with the reaction of 4-methoxybenzaldehyde with bromine in the presence of sodium hydroxide. This reaction produces the benzodiazepine intermediate, 6-bromo-4-methoxy-1H-1,3-benzodiazol-2-one, which is then reacted with sodium hydroxide to form the final product, 6-BMO-2,3-DHBz.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in methanol (10 mL) and add sodium hydride (0.2 g) with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 10: Recrystallize the white solid from ethanol to obtain 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white crystalline solid (yield: 70-80%)." ] }

CAS番号

1388041-64-2

分子式

C8H7BrN2O2

分子量

243.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。